molecular formula C10H14ClN3O B1531686 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1289082-21-8

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol

Cat. No. B1531686
CAS RN: 1289082-21-8
M. Wt: 227.69 g/mol
InChI Key: PYNZXKVYLXAURE-UHFFFAOYSA-N
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Description

The compound “[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol” is a chemical compound, but there is limited information available about it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Applications in Organic Synthesis

Research in the field of organic chemistry has shown that derivatives of pyrimidine and pyrrolidine, similar to "[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol", are valuable intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been demonstrated, highlighting the utility of these compounds in preparing adducts useful for agrochemical or medicinal compound development (Ghelfi et al., 2003).

Role in Multicomponent Reactions

The multicomponent reaction involving pyrrolidine and pyrimidine derivatives has been explored to construct unique polyheterocyclic systems. Such reactions have led to the formation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Cao et al., 2019).

Utility in Catalytic Processes

Compounds containing pyridine and pyrimidine structures have been utilized in catalytic processes, such as the alkylation of pyridine with alcohols. These reactions underscore the importance of such compounds in synthesizing industrially relevant products (Nagashima et al., 2011).

Contribution to Materials Science

In materials science, pyrrole and pyridine derivatives have been employed in the development of electro-optic materials, demonstrating the versatility of these compounds beyond traditional chemical synthesis applications (Facchetti et al., 2003).

properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZXKVYLXAURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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